(2S)-3-Amino-N-ethyl-2-hydroxypropanamide
Description
Classification and Stereochemical Significance of Chiral Amino Hydroxy Amides
Chiral amino hydroxy amides are a class of organic molecules that possess at least one stereocenter, an amino group, a hydroxyl group, and an amide linkage. Chirality is a fundamental property in chemistry and biology, referring to molecules that are non-superimposable on their mirror images, much like a pair of hands. alevelchemistry.co.ukdocsity.com These mirror images are known as enantiomers. alevelchemistry.co.uk The presence of a chiral center—typically a carbon atom bonded to four different groups—gives rise to this optical isomerism. docsity.coma-levelnotes.co.uk In (2S)-3-Amino-N-ethyl-2-hydroxypropanamide, the second carbon atom is a chiral center.
The stereochemical configuration of such molecules is crucial because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers of a molecule can exhibit vastly different biological activities. All naturally occurring proteins in living organisms are composed of L-amino acids, which underscores the stereospecificity of biological processes. libretexts.org The absolute configuration at a chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, with "(S)" (from the Latin sinister for left) and "(R)" (from the Latin rectus for right) notations. The "(2S)" designation in the subject compound specifies a particular three-dimensional arrangement of the atoms around the chiral carbon, which is essential for its defined role in stereoselective reactions or biological interactions.
The Propanamide Scaffold as a Foundation for Chemically and Biologically Active Molecules
The propanamide structure, with its chemical formula CH3CH2C(=O)NH2, is the amide derivative of propanoic acid. wikipedia.org This simple scaffold is a recurring motif in a multitude of chemically and biologically significant molecules. The amide bond is a robust and stable functional group, central to the structure of peptides and proteins. news-medical.net In medicinal chemistry, the propanamide backbone serves as a versatile framework for the synthesis of new therapeutic agents. nih.gov
Researchers have successfully synthesized various propanamide derivatives that exhibit a wide range of biological activities. For instance, modifying the propanamide core with different substituents has led to the development of compounds with antiproliferative properties. nih.gov The synthesis of propanamide-sulfonamide conjugates has been explored to create dual inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2), indicating the scaffold's utility in designing multi-target drugs. nih.govresearchgate.net The adaptability of the propanamide structure allows for the strategic placement of various functional groups to optimize binding to biological targets and modulate pharmacological activity.
Overview of Research Trajectories for Complex Amino Acid-Derived Amides
Amides derived from amino acids are a cornerstone of contemporary chemical research, bridging the fields of synthetic organic chemistry, biochemistry, and materials science. Amino acids provide readily available, chiral building blocks for creating complex molecules. mdpi.com The synthesis of amides from amino acids is a well-established process, often involving the coupling of an amino acid's carboxylic acid group with an amine. mdpi.com
Current research trajectories for these compounds are diverse and rapidly evolving:
Organocatalysis : Chiral primary α-amino amides have emerged as highly effective and inexpensive bifunctional organocatalysts for a variety of asymmetric organic transformations. Their structure contains both a Brønsted acid site (the hydrogen bond donor) and a Brønsted base site (the enamine bonding site), allowing them to catalyze reactions with high enantioselectivity. mdpi.com
Peptide Mimics and Peptidomimetics : Amino acid-derived amides are fundamental to the field of peptidomimetics, where researchers design molecules that mimic the structure and function of natural peptides. These mimics can offer advantages such as improved stability against enzymatic degradation and better oral bioavailability. researchgate.net
Drug Discovery and Development : The structural diversity of amino acids allows for the creation of large libraries of amide derivatives for screening against various diseases. For example, research into amino acid analogues is exploring plausible pathways to prebiotic peptides and new biopolymers. nih.gov Recent studies have also utilized amino acid-derived amides as stereodirecting leaving groups in complex chemical reactions, such as the Ferrier rearrangement, to synthesize sugar derivatives. nih.gov
Enhanced Reactivity : Innovative research has shown that physically twisting the normally flat amide bond within a molecular cage can accelerate its hydrolysis by up to 14 times. news-medical.net This finding has implications for drug development and chemical synthesis, where controlling the reactivity of the highly stable amide bond is often a challenge. news-medical.net
This body of research highlights the enduring importance of amino acid-derived amides as versatile platforms for scientific discovery and technological innovation.
Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2S)-3-amino-N-ethyl-2-hydroxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-2-7-5(9)4(8)3-6/h4,8H,2-3,6H2,1H3,(H,7,9)/t4-/m0/s1 |
InChI Key |
XUZDIDIBSKBCFM-BYPYZUCNSA-N |
Isomeric SMILES |
CCNC(=O)[C@H](CN)O |
Canonical SMILES |
CCNC(=O)C(CN)O |
Origin of Product |
United States |
Synthetic Methodologies for 2s 3 Amino N Ethyl 2 Hydroxypropanamide and Its Stereoisomers
Stereoselective Synthesis of Chiral Amino Hydroxy Propanamide Architectures
Achieving the desired (2S) configuration at the hydroxyl-bearing carbon is a critical challenge. Stereoselective synthesis strategies are therefore paramount, employing chiral auxiliaries, enzymes, or advanced differentiation techniques to control the three-dimensional arrangement of the molecule.
Chiral auxiliaries are reusable chemical compounds that temporarily attach to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed. wikipedia.org For the synthesis of 2-hydroxypropanamide derivatives, oxazolidinones, popularized by David A. Evans, are a common choice. wikipedia.org
The general process involves N-acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with a propanoyl derivative. The resulting N-acyloxazolidinone can then undergo a stereoselective aldol (B89426) reaction. wikipedia.org Enolization, typically with a boron triflate, followed by reaction with an electrophile containing the protected amino group, establishes the required C2-C3 bond with simultaneous control of the C2-hydroxyl stereochemistry. The stereoselectivity is guided by the steric hindrance of the auxiliary, which blocks one face of the enolate from the approaching electrophile. wikipedia.org After the key bond formation, the auxiliary can be cleaved, often under mild hydrolytic conditions, to yield the chiral hydroxy acid or ester, which can then be converted to the final N-ethyl amide.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Conditions |
|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | LiOH, H₂O₂ |
| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder, alkylations, reductions | LiAlH₄, hydrolysis |
| Pseudoephedrine | Asymmetric alkylation to form chiral carboxylic acids | Acidic hydrolysis |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net Enzymes operate under mild conditions and can exhibit exceptional enantio- and regioselectivity. mdpi.com For synthesizing chiral amino hydroxy propanamides, two primary enzymatic strategies are employed: kinetic resolution and asymmetric synthesis.
Kinetic Resolution: This process involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically pure substrate. For example, a racemic mixture of a 3-amino-2-hydroxypropanamide (B13316589) derivative could be treated with a lipase. The enzyme might selectively acylate the (2R)-enantiomer, leaving the desired (2S)-enantiomer untouched and allowing for its isolation. nih.govnih.gov
Asymmetric Synthesis: This strategy involves using an enzyme to create the desired stereocenter from a prochiral substrate. For instance, a keto-acid precursor could be stereoselectively reduced to the (2S)-hydroxy derivative using a ketoreductase enzyme. Similarly, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have been engineered to catalyze stereoselective Mannich-type reactions, which can form the α,β-diamino acid backbone in one step with high stereocontrol. nih.gov
Table 2: Examples of Enzymes in Chiral Synthesis
| Enzyme Class | Reaction Type | Application Example |
|---|---|---|
| Lipase | Kinetic Resolution (Acylation/Hydrolysis) | Resolution of racemic alcohols or esters |
| Ketoreductase | Asymmetric Reduction | Conversion of a ketone to a chiral alcohol |
| Transaminase | Asymmetric Amination | Conversion of a ketone to a chiral amine |
Double stereodifferentiation is a powerful strategy where two chiral elements are present in a reaction, for example, a chiral substrate reacting with a chiral reagent or catalyst. researchgate.net The stereochemical preferences of each element can either align (matched pair) to produce a single diastereomer in very high selectivity, or oppose (mismatched pair). This method is particularly relevant for the synthesis of α,β-diamino acids, which are precursors to the target molecule. rsc.org
A common application involves the aldol addition of a chiral enolate, such as one derived from an oxazolidinone auxiliary, to a chiral N-(tert-butylsulfinyl) imine. researchgate.net The inherent facial selectivity of both the enolate and the imine work in concert to control the formation of two new contiguous stereocenters, yielding syn- or anti-α,β-diamino acid derivatives with high diastereoselectivity. researchgate.netrsc.org The resulting product can then be further manipulated to provide the desired 3-amino-2-hydroxy scaffold.
Direct Amidation Techniques for the Construction of N-Ethylpropanamide Systems
The formation of the amide bond between a carboxylic acid (or its derivative) and an amine is a fundamental transformation. While coupling reagents are common, direct amidation methods are gaining traction due to their atom economy. nih.gov These techniques aim to facilitate the reaction between a carboxylic acid or ester and an amine, like ethylamine, without the need for stoichiometric activating agents.
Base-promoted direct amidation of esters is one such approach. Strong bases can be used to deprotonate the amine, increasing its nucleophilicity and enabling it to attack the ester carbonyl group directly. nih.gov Another strategy involves the use of metal catalysts. For example, iron(III) chloride has been shown to catalyze the direct amidation of esters under solvent-free conditions, providing good yields with a range of amines. mdpi.com These methods provide a straightforward pathway to the N-ethylpropanamide moiety from a suitable 3-amino-2-hydroxypropanoic acid or ester precursor.
Advanced Coupling Strategies for Amide Bond Formation (e.g., DCC Coupling)
The direct reaction between a carboxylic acid and an amine is often unfavorable as it can lead to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.orgrsc.org Advanced coupling reagents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.
N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and widely used coupling agent. youtube.comluxembourg-bio.com The mechanism involves the carboxylic acid adding to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then susceptible to nucleophilic attack by the amine (ethylamine in this case). The reaction results in the desired amide and N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be removed by filtration. luxembourg-bio.compeptide.com
A significant drawback of using DCC alone is the potential for racemization of the α-carbon, particularly for amino acids. To suppress this side reaction, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.compeptide.com HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine to form the amide bond. luxembourg-bio.com
Table 3: Common Amide Coupling Reagents
| Reagent | Acronym | Byproduct | Key Features |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, cost-effective |
| N,N'-Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | Soluble byproduct, useful for solid-phase synthesis |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea (B33335) | Byproduct removed by aqueous extraction |
Multi-component Reaction Pathways to Amino Hydroxy Amide Scaffolds
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.netnih.gov These reactions are prized for their convergence, atom economy, and ability to rapidly generate molecular complexity.
Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly well-suited for synthesizing α-amino amide derivatives. nih.gov A hypothetical Ugi reaction to construct a scaffold similar to the target molecule could involve an aldehyde, an amine (or ammonia), an isocyanide, and a carboxylic acid. While the classic Ugi reaction typically yields α-acylamino amides, modifications and related MCRs could potentially be designed to generate the desired β-amino-α-hydroxy amide architecture. For instance, a variant of the Passerini reaction or a redesigned Ugi reaction using specialized starting materials like ynamides could provide a convergent route to the core structure. researchgate.net
Derivatization Strategies for the 3-Amino-2-hydroxypropanamide Core
The 3-amino-2-hydroxypropanamide scaffold is a versatile building block in synthetic chemistry, offering multiple sites for chemical modification. The presence of a primary amine, a secondary alcohol, and a secondary amide group allows for a wide range of derivatization strategies. These modifications can be used to explore the structure-activity relationships of compounds based on this core, as well as to synthesize more complex molecular architectures. Key strategies for derivatization focus on the N-alkylation of the nitrogen atoms and various functional group interconversions of the hydroxyl and amino moieties.
N-Alkylation of the Amide Nitrogen and Amine Group
Alkylation of the nitrogen atoms within the 3-amino-2-hydroxypropanamide core presents a direct method for introducing structural diversity. However, the differential reactivity of the primary amine and the secondary amide nitrogen requires careful selection of reaction conditions to achieve selectivity.
The primary amine at the 3-position is generally more nucleophilic than the amide nitrogen and can be selectively alkylated under appropriate conditions. Direct alkylation with alkyl halides is a common method, though it can be prone to overalkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium salts. wikipedia.orgncert.nic.in To circumvent this, reductive amination of aldehydes or ketones provides a more controlled approach to mono-alkylation. Another strategy for achieving selective mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), which serves to both protect and activate the amine group for a subsequent reaction with an alkylating agent. organic-chemistry.orgnih.gov
N-alkylation of the amide nitrogen is a more challenging transformation due to the lower nucleophilicity of the amide lone pair, which is delocalized by resonance with the adjacent carbonyl group. stackexchange.com Consequently, stronger bases and more reactive electrophiles are often required. Methods have been developed that utilize strong bases like sodium hydride (NaH) to deprotonate the amide, followed by reaction with an alkyl halide. stackexchange.com More recently, catalytic methods have emerged, such as the use of iridium complexes to facilitate the N-alkylation of amides with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netnih.gov This approach is atom-economical, producing water as the only byproduct. nih.gov
| Nitrogen Target | Methodology | Alkylating Agent | Catalyst/Reagent | General Observations |
|---|---|---|---|---|
| Primary Amine | Direct Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, Et₃N) | Risk of overalkylation to secondary and tertiary amines. wikipedia.org |
| Primary Amine | Reductive Amination | Aldehydes or Ketones | Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) | Provides good control for mono-alkylation. |
| Primary Amine | Chelation-Activation | Alkyl Halides | 9-BBN followed by base (e.g., KHMDS) | Effective for selective mono-alkylation of amino alcohols. organic-chemistry.orgnih.gov |
| Amide Nitrogen | Deprotonation-Alkylation | Alkyl Halides | Strong Base (e.g., NaH) | Requires anhydrous conditions; suitable for a range of alkyl halides. stackexchange.com |
| Amide Nitrogen | Borrowing Hydrogen | Alcohols | Transition Metal Catalyst (e.g., [Cp*IrCl₂]₂) | Atom-economical and environmentally benign method. researchgate.net |
Functional Group Interconversions on the Hydroxyl and Amino Moieties
Beyond N-alkylation, the hydroxyl and amino groups of the 3-amino-2-hydroxypropanamide core are amenable to a variety of functional group interconversions, further expanding the accessible chemical space.
The secondary hydroxyl group can undergo several key transformations. Oxidation of the alcohol to a ketone introduces a new carbonyl functionality, which can serve as a handle for further reactions such as reductive amination or Wittig-type reactions. A variety of oxidizing agents can be employed, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective systems like those based on manganese(IV) oxide or copper/TEMPO catalysts. nih.govstudymind.co.ukresearchgate.net The choice of oxidant is crucial to avoid undesired side reactions, particularly oxidation of the amino group. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This facilitates nucleophilic substitution reactions to introduce a range of other functional groups. Furthermore, esterification of the alcohol with carboxylic acids, acid chlorides, or anhydrides is a straightforward method to introduce ester moieties.
The primary amino group is also a hub for diverse functional group interconversions. Acylation with acid chlorides or anhydrides is a facile reaction that converts the amine into an amide, a common modification in medicinal chemistry. ncert.nic.in Similarly, reaction with sulfonyl chlorides yields sulfonamides. ncert.nic.in The primary amine can also be converted into other nitrogen-containing functional groups. For instance, diazotization with nitrous acid can, in principle, generate a diazonium salt, which is a versatile intermediate for introducing various substituents, although this is more commonly applied to aromatic amines. chemistrysteps.com More modern methods allow for the direct deaminative conversion of aliphatic amines to other functional groups like halides or alcohols under radical conditions. nih.gov
| Functional Group | Transformation | Reagents | Product Functional Group | Key Considerations |
|---|---|---|---|---|
| Hydroxyl | Oxidation | PCC, MnO₂, Cu/TEMPO | Ketone | Chemoselectivity in the presence of the amine is critical. nih.govstudymind.co.uk |
| Hydroxyl | Esterification | R-COCl, (R-CO)₂O, or R-COOH/coupling agent | Ester | A straightforward and high-yielding reaction. |
| Hydroxyl | Conversion to Leaving Group | TsCl/Pyridine, MsCl/Et₃N | Tosylate, Mesylate | Activates the position for nucleophilic substitution. |
| Amino | Acylation | R-COCl, (R-CO)₂O | Amide | A robust and common transformation. ncert.nic.in |
| Amino | Sulfonylation | R-SO₂Cl | Sulfonamide | Forms stable sulfonamide derivatives. ncert.nic.in |
| Amino | Deaminative Conversion | Anomeric amide reagent/radical trap | Halide, Alcohol, etc. | Modern method for direct functional group replacement. nih.gov |
Chemical Reactivity and Transformative Processes of 2s 3 Amino N Ethyl 2 Hydroxypropanamide
Enantioselective Chemical Transformations of the 2-Hydroxy and 3-Amino Functional Groups
The presence of a stereocenter at the C2 position, along with adjacent amino and hydroxyl groups, makes (2S)-3-Amino-N-ethyl-2-hydroxypropanamide a candidate for various enantioselective transformations. The reactivity of these groups can be selectively targeted to yield a range of derivatives with retained or inverted stereochemistry.
The hydroxyl group can undergo enantioselective acylation, etherification, or oxidation. For instance, enzymatic kinetic resolution using lipases is a common method for the enantioselective acylation of secondary alcohols. In the context of this compound, this could be employed to separate a racemic mixture or to selectively protect the hydroxyl group.
The primary amino group is amenable to enantioselective reactions such as N-acylation, N-alkylation, and Schiff base formation. Chiral catalysts can be employed to direct these transformations on one enantiomer over the other. The relative positioning of the amino and hydroxyl groups allows for the potential formation of cyclic structures, such as oxazolidinones, through reactions with phosgene (B1210022) or its equivalents. The stereochemistry of the starting material would directly influence the stereochemistry of the resulting cyclic product.
| Transformation | Functional Group | Potential Reagents/Catalysts | Expected Outcome |
| Enantioselective Acylation | 2-Hydroxy | Lipase, Chiral Acylating Agents | Selective acylation of one enantiomer |
| Enantioselective Oxidation | 2-Hydroxy | Chiral Oxidizing Agents | Formation of a chiral α-amino ketone |
| Enantioselective N-Alkylation | 3-Amino | Chiral Alkylating Agents, Phase Transfer Catalysts | Formation of a chiral secondary amine |
| Cyclization | 2-Hydroxy and 3-Amino | Phosgene, Carbonyl diimidazole | Formation of a chiral oxazolidinone |
Amide Linkage Stability and Hydrolytic Pathways
The N-ethylpropanamide linkage in this compound is generally stable under neutral conditions. However, it is susceptible to hydrolysis under both acidic and basic conditions, yielding (2S)-3-amino-2-hydroxypropanoic acid and ethylamine.
Under acidic conditions, the hydrolysis is typically initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate that collapses to yield the carboxylic acid and the protonated amine.
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the ethylamide anion, which is subsequently protonated by the newly formed carboxylic acid or the solvent to give ethylamine. The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts. Enzymatic hydrolysis, for instance by amidases, can also be a highly specific method for cleaving the amide bond under mild conditions. researchgate.net
| Condition | Mechanism | Products |
| Acidic Hydrolysis | Protonation of carbonyl oxygen followed by nucleophilic attack of water. | (2S)-3-amino-2-hydroxypropanoic acid and Ethylammonium salt |
| Basic Hydrolysis | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | Salt of (2S)-3-amino-2-hydroxypropanoic acid and Ethylamine |
| Enzymatic Hydrolysis | Enzyme-catalyzed cleavage of the amide bond. | (2S)-3-amino-2-hydroxypropanoic acid and Ethylamine |
Exploration of Potential Coordination Chemistry with Metal Ions in Aqueous Solutions
The presence of multiple heteroatoms with lone pairs of electrons—specifically the nitrogen of the amino group and the oxygens of the hydroxyl and amide groups—makes this compound a potential ligand for coordination with metal ions. The ability to form chelate rings with a metal center can lead to the formation of stable coordination complexes.
The amino and hydroxyl groups can act as a bidentate ligand, forming a five-membered chelate ring with a metal ion. The amide oxygen can also participate in coordination, potentially leading to tridentate coordination. The stability of these complexes would depend on the nature of the metal ion, the pH of the solution, and the steric hindrance around the coordination sites.
For example, with transition metal ions such as copper(II), nickel(II), or zinc(II), the formation of stable complexes is anticipated. The coordination geometry and stoichiometry of these complexes could be investigated using techniques like potentiometry, spectrophotometry, and single-crystal X-ray diffraction. The chirality of the ligand could also influence the structure and properties of the resulting metal complexes.
| Metal Ion | Potential Coordination Sites | Possible Chelate Ring Size |
| Cu(II) | Amino (N), Hydroxyl (O) | 5-membered |
| Ni(II) | Amino (N), Hydroxyl (O), Amide (O) | 5-membered and larger |
| Zn(II) | Amino (N), Hydroxyl (O) | 5-membered |
| Fe(III) | Hydroxyl (O), Amide (O) | Dependent on geometry |
Investigating Structural Transformations under Various Reaction Conditions
The structural framework of this compound is susceptible to transformations under a variety of reaction conditions, beyond simple functional group modifications.
Dehydration of the 2-hydroxy group, particularly under acidic conditions, could potentially lead to the formation of an enamide or an α,β-unsaturated amide, which are valuable synthetic intermediates. The stereochemistry of the starting material would likely influence the geometry of the resulting double bond.
Intramolecular cyclization reactions are also a possibility. For instance, under conditions that activate the hydroxyl group as a leaving group, the amino group could act as an internal nucleophile to form a three-membered aziridine (B145994) ring. The stereospecificity of such a reaction would be of significant interest.
Furthermore, reactions involving both the amino and hydroxyl groups could lead to the formation of heterocyclic systems. For example, reaction with a dicarbonyl compound could result in the formation of a chiral piperazine (B1678402) or morpholine (B109124) derivative, depending on the nature of the reagent.
| Reaction Condition | Potential Transformation | Product Type |
| Acidic, Heat | Dehydration | Enamide or α,β-Unsaturated Amide |
| Activating Agent for OH | Intramolecular Cyclization | Chiral Aziridine |
| Dicarbonyl Compound | Condensation/Cyclization | Chiral Piperazine or Morpholine Derivative |
Structure Activity Relationship Sar Studies of 2s 3 Amino N Ethyl 2 Hydroxypropanamide Analogs
Elucidation of Structural Elements Critical for Molecular Interactions and Biological Function
A foundational aspect of any SAR study involves identifying the key structural components, or pharmacophores, that are essential for a molecule's biological activity. For (2S)-3-Amino-N-ethyl-2-hydroxypropanamide analogs, this would involve investigating the roles of the 3-amino group, the 2-hydroxy group, and the N-ethylpropanamide backbone. It is hypothesized that the amino and hydroxyl groups could participate in crucial hydrogen bonding interactions with a biological target. The amide linkage provides a stable scaffold, and the ethyl substituent on the nitrogen could influence properties such as lipophilicity and steric interactions within a binding pocket. However, without experimental data from binding assays or functional screens for a series of analogs, these remain theoretical considerations.
Systematic Variation of N-Substituents and their Influence on Bioactivity Profiles
The N-ethyl group of this compound is a prime candidate for systematic variation to explore the impact on bioactivity. Medicinal chemistry campaigns would typically synthesize a library of analogs with a range of N-substituents, from small alkyl chains to larger, more complex aryl or heterocyclic moieties. The goal of such a study would be to understand how the size, shape, and electronic properties of the N-substituent affect the compound's potency, selectivity, and pharmacokinetic properties.
An interactive data table illustrating hypothetical results from such a study is presented below to demonstrate the type of data that is currently unavailable in the literature for this specific compound class.
| Compound ID | N-Substituent | Bioactivity (IC50, µM) |
| 1 | -CH2CH3 (Ethyl) | Data Not Available |
| 2 | -CH3 (Methyl) | Data Not Available |
| 3 | -CH(CH3)2 (Isopropyl) | Data Not Available |
| 4 | -C6H5 (Phenyl) | Data Not Available |
| 5 | -(CH2)2-OH (Hydroxyethyl) | Data Not Available |
This table is for illustrative purposes only and does not represent actual experimental data.
Stereochemical Influence on Molecular Recognition and Functional Efficacy
The "(2S)" designation in the parent compound's name indicates a specific stereochemistry at the second carbon of the propanamide chain. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in molecular recognition by chiral biological targets such as enzymes and receptors. The (2R) enantiomer of 3-Amino-N-ethyl-2-hydroxypropanamide would be expected to exhibit a different biological activity profile compared to the (2S) enantiomer. A comprehensive SAR study would involve the synthesis and biological evaluation of both enantiomers to determine the optimal stereochemical configuration for the desired activity. Research on other classes of molecules has consistently shown that different enantiomers can have dramatically different potencies, and in some cases, different biological effects altogether. However, specific studies detailing the stereochemical influence for this particular class of compounds have not been identified.
Conformational Analysis and its Correlation with Biological Performance
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The rotatable bonds within the this compound scaffold allow it to adopt various conformations. Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy, would be essential to identify the low-energy, biologically relevant conformations. Understanding the preferred conformation of active analogs can provide insights into the shape of the target's binding site and guide the design of more rigid, conformationally constrained analogs with potentially improved activity and selectivity. At present, there is a lack of published research on the conformational analysis of this compound and its correlation with biological performance.
Computational Chemistry and Molecular Modeling of 2s 3 Amino N Ethyl 2 Hydroxypropanamide Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. These methods provide a detailed understanding of electron distribution and molecular orbitals, which are crucial for predicting chemical reactivity and stability. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to obtain accurate geometries and electronic properties for molecules like (2S)-3-Amino-N-ethyl-2-hydroxypropanamide.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
For a molecule like this compound, the HOMO is expected to be localized around the regions with higher electron density, such as the amino group and the hydroxyl group, which are electron-donating. Conversely, the LUMO is anticipated to be centered on the electron-deficient regions, likely the carbonyl group of the amide. This distribution dictates the molecule's susceptibility to nucleophilic and electrophilic attack.
While specific DFT calculations for this compound are not available in the reviewed literature, analysis of similar small organic molecules provides insight into the expected values. For instance, DFT studies on other bioactive compounds show that the HOMO-LUMO energy gap is a key determinant of their reactivity and biological activity. nih.gov A lower energy gap generally correlates with higher chemical reactivity and polarizability. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies from DFT Calculations for a Representative Bioactive Molecule
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -0.26751 | Highest Occupied Molecular Orbital |
| LUMO | -0.18094 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | -0.08657 | Indicates chemical reactivity |
Note: Data is illustrative and based on a representative bioactive molecule from the literature to demonstrate typical DFT calculation outputs. nih.gov
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. It transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds, lone pairs, and antibonds). This method allows for the quantification of the stabilization energy (E(2)) associated with electron delocalization from an occupied donor NBO to an unoccupied acceptor NBO.
Table 2: Representative NBO Analysis of Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | σ* (C-C) | > 0.5 | Lone Pair -> Antibond |
| LP (1) O | σ* (C-H) | > 0.5 | Lone Pair -> Antibond |
Note: This table is a generalized representation of expected NBO interactions for a molecule with similar functional groups, illustrating the type of data generated.
Electron Localization Function (ELF), Localized-Orbital Locator (LOL), and Molecular Electrostatic Potential (MESP) Surface Studies
These topological analyses provide a visual and quantitative description of electron distribution and reactivity sites within a molecule.
Electron Localization Function (ELF) and Localized-Orbital Locator (LOL) provide insights into the regions of electron pairing and localization. They map areas with a high probability of finding an electron pair, which helps to characterize covalent bonds and lone pairs. For this compound, ELF and LOL maps would show high localization around the N-H, O-H, C-H, and C-N bonds, confirming their covalent nature. Regions corresponding to the lone pairs on the oxygen and nitrogen atoms would also be clearly delineated.
Molecular Electrostatic Potential (MESP) surfaces are invaluable for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MESP maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values:
Red: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack. In this molecule, these would be centered around the carbonyl oxygen and potentially the hydroxyl oxygen and amino nitrogen.
Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amino and hydroxyl groups.
Green: Regions of neutral potential.
The MESP surface provides a comprehensive picture of the charge distribution and is a crucial tool for understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ajchem-a.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mode of a molecule. The process involves sampling a vast number of conformations of the ligand within the active site of a protein and scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol).
For this compound, docking studies would be employed to screen its affinity against various enzymes or receptors. The molecule's functional groups—amino, hydroxyl, and amide—are capable of forming key interactions such as hydrogen bonds, which are critical for binding. For instance, the amide group can act as both a hydrogen bond donor and acceptor. ajchem-a.com The hydroxyl and amino groups are also potent hydrogen bond donors.
Successful docking would reveal:
The binding pose of the molecule in the active site.
The key amino acid residues involved in the interaction.
The types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions).
A predicted binding energy, which helps in ranking potential inhibitors. pnrjournal.com
While specific docking studies on this compound are not documented in the searched literature, studies on similar propanamide derivatives have shown their potential to bind to enzymatic targets, with the docking results correlating well with experimental enzyme inhibition assays. nih.gov
Table 3: Illustrative Molecular Docking Results for a Propanamide Derivative
| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Example Kinase (e.g., 1ECL) | Propanamide Derivative | -7.02 | ASP, LYS, TYR |
Note: This table presents hypothetical docking scores and interacting residues based on studies of similar heterocyclic propanamide derivatives to illustrate the output of such an analysis. pnrjournal.com
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of conformational changes and the stability of ligand-protein complexes. nsf.gov Starting from a docked pose, an MD simulation can assess the stability of the predicted interactions and explore the flexibility of both the ligand and the protein.
For this compound, an MD simulation of its complex with a potential target protein would involve placing the system in a simulated physiological environment (e.g., a water box with ions) and calculating the atomic motions over a period of nanoseconds. Key analyses from these simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking.
Binding Free Energy Calculations (e.g., MM/PBSA): To provide a more accurate estimation of the binding affinity.
MD simulations on chiral amino alcohol-based systems have been used to understand the key factors responsible for chiral recognition and the importance of stereoselective hydrogen bonding in molecular interactions. nsf.gov
In Silico Approaches for Predicting Molecular Interactions and Pharmacophore Models
In silico approaches encompass a range of computational methods to predict molecular interactions and build models for drug design. A key technique in this area is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com
A pharmacophore model for a series of active compounds typically includes features such as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic regions (HY)
Aromatic Rings (AR)
Positive/Negative Ionizable centers
For this compound, a pharmacophore model could be generated based on its structure or from a set of known active molecules that bind to a common target. Such a model would highlight the spatial arrangement of its key functional groups: the HBD/HBA features of the amide, the HBD of the hydroxyl group, and the HBD/ionizable feature of the primary amine. This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with similar interaction patterns, a process known as virtual screening. researchgate.net
Exploration of Biological Activities and Molecular Mechanisms Associated with 2s 3 Amino N Ethyl 2 Hydroxypropanamide Derivatives
Modulation of Neurotransmitter Transporter Activity
Derivatives based on the 3-amino-2-hydroxypropanamide (B13316589) scaffold have been investigated for their ability to influence the activity of neurotransmitter transporters, which are critical for regulating signaling in the central nervous system.
The γ-aminobutyric acid (GABA) transporters (GATs) are responsible for the reuptake of GABA, the primary inhibitory neurotransmitter, from the synaptic cleft. acs.orgnih.gov Modulating the activity of GATs is a recognized therapeutic strategy for conditions like epilepsy. nih.govbiorxiv.org Research into functionalized amino acids has included the design and synthesis of 3-hydroxypropanamide (B15828) derivatives to assess their inhibitory activity against the four mouse GABA transporter subtypes (mGAT1–4). acs.org
In one line of investigation, various structural modifications were made to the core amino acid structure to explore the impact on GAT inhibitory potency. acs.org These changes included altering the length of the main carbon chain and substituting hydroxyl/amino groups with other functionalities to determine the importance of hydrogen bond donors. acs.org For instance, certain 3-hydroxypropanamide derivatives were synthesized from unprotected serine via a 2-bromo-3-hydroxypropanoic acid intermediate. acs.org The goal of these studies is to identify compounds with potent and potentially selective inhibitory profiles against the different GAT subtypes, as mGAT1 and mGAT4 are considered promising targets for conditions such as neuropathic pain. acs.org
| Target | Compound Class | Key Findings | Therapeutic Rationale |
|---|---|---|---|
| mGAT1-4 | Functionalized Amino Acids (including 3-hydroxypropanamide derivatives) | Inhibitory potency is sensitive to structural modifications of the main carbon chain and terminal moieties. acs.org | Elevating synaptic GABA levels by inhibiting reuptake can treat neurological disorders like epilepsy and neuropathic pain. acs.orgbiorxiv.orgnih.gov |
Understanding the molecular mechanism of GABA uptake inhibition is crucial for the rational design of new therapeutic agents. Inhibitors can act through various mechanisms, with the most common being competitive and non-competitive inhibition.
Competitive inhibitors, such as the clinically used drug tiagabine, bind to the same site as the substrate (GABA), typically when the transporter is in an outward-open conformation, and compete for access. nih.gov This type of inhibition is characterized by an increase in the Michaelis constant (Km) of the substrate with a relatively constant maximal velocity (Vmax). nih.gov
Conversely, other inhibitors may function non-competitively. For example, the selective GAT3 inhibitor SNAP-5114 has been found to act as a non-competitive inhibitor by binding to the orthosteric substrate pocket while the transporter is locked in an inward-open conformation. nih.gov This mechanism effectively blocks the transport cycle at a different stage, preventing the release of the substrate into the cytoplasm. nih.govnih.gov Structural studies provide blueprints for how these inhibitors lock the transporter machinery, offering insights into the pharmacodynamic profiles of GAT inhibition. nih.gov The development of selective inhibitors for different GAT subtypes, such as glial-specific GAT inhibitors, remains an active area of research to fine-tune the modulation of GABAergic neurotransmission. nih.gov
Enzyme Inhibition Research
The structural features of (2S)-3-Amino-N-ethyl-2-hydroxypropanamide, particularly the hydroxyamide group, suggest potential for interaction with various enzymes, especially metalloenzymes that utilize metal ions in their active sites.
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Its activity, particularly from bacterial sources like Helicobacter pylori, is implicated in various pathological conditions. nih.gov Consequently, the inhibition of urease is a significant therapeutic target. nih.govresearchgate.net
Known urease inhibitors often function by interacting with the nickel ions in the enzyme's active site. nih.gov Compounds such as acetohydroxamic acid are known to inhibit urease by complexing these nickel ions. nih.gov The hydroxyamide moiety present in derivatives of this compound is structurally related to the hydroxamic acid group. This suggests a strong potential for these derivatives to act as urease inhibitors by chelating the essential nickel ions, thereby disrupting the enzyme's catalytic function. While direct studies on these specific derivatives are not detailed in the provided sources, the mechanism of action of known inhibitors provides a clear rationale for their investigation in this area.
Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a critical target for immunosuppressive, antiviral, and anticancer therapies. mostwiedzy.plnih.gov The enzyme exists in two isoforms, type I and type II, with the latter being upregulated in proliferating cells. mostwiedzy.pl Inhibition of IMPDH leads to the depletion of guanine nucleotide pools, which disrupts DNA and RNA synthesis and can induce apoptosis in rapidly dividing cells like activated T-lymphocytes and neoplastic cells. mostwiedzy.plnih.gov Inhibitors of IMPDH can be competitive, binding to the IMP domain, or uncompetitive, binding elsewhere. mostwiedzy.pl While specific research on this compound derivatives as IMPDH inhibitors is not extensively documented, the enzyme remains a validated target for chemotherapeutic intervention. mostwiedzy.plnih.gov
Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins. mdpi.com Many HDACs are zinc-dependent metalloenzymes, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making them an important target in oncology. mdpi.comnih.gov A common feature of many HDAC inhibitors is the presence of a zinc-binding group (ZBG). researchgate.net The hydroxamic acid moiety is a well-established and potent ZBG found in several approved HDAC inhibitors, including Vorinostat (SAHA). nih.gov Given that the hydroxyamide group in this compound derivatives is a related functional group, these compounds are strong candidates for investigation as potential HDAC inhibitors. Their ability to chelate the active site zinc ion could effectively block the enzymatic deacetylation process. nih.gov
Meprins are zinc-dependent metalloproteinases (metzincins) implicated in diseases such as fibrosis, cancer, and Alzheimer's disease. nih.govmdpi.com They are involved in processing various biological molecules, including procollagen. nih.govmdpi.com The development of selective inhibitors for meprin α and meprin β is a key research goal to understand their specific roles in disease and to develop new therapies. mdpi.comnih.gov
High-throughput screening efforts have identified several chemical scaffolds that demonstrate inhibitory activity against meprins. Notably, these include compounds with a hydroxyamide core, such as triazole-hydroxyacetamides and sulfonamide-hydroxypropanamides. nih.govnih.gov These findings directly link the structural class of this compound to meprin inhibition. Structure-activity relationship (SAR) studies have led to the optimization of these initial hits to improve both potency and selectivity. For example, the hydroxamic acid-containing compound SR19855 was identified as a low-micromolar inhibitor of meprin α with significant selectivity over meprin β and other metalloproteinases. mdpi.compreprints.org Further optimization led to the development of SR24717, a compound with even greater selectivity for meprin α over meprin β. mdpi.com The mechanism for these inhibitors is believed to be competitive, involving the chelation of the zinc ion in the enzyme's active site by the hydroxamic acid group. nih.govpreprints.org
| Compound | Target | IC50 (µM) | Selectivity (Meprin α/β) | Reference |
|---|---|---|---|---|
| SR19855 | Meprin α | Low-micromolar | ~13-fold | mdpi.com |
| SR24717 | Meprin α | Sub-micromolar | ~106-fold | mdpi.comnih.gov |
| Actinonin | Meprin α | Potent | Poor selectivity | mdpi.com |
β-Secretase Inhibition Research (for related N-(3-amino-2-hydroxy-propyl) substituted alkylamide compounds)
β-Secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Consequently, the development of BACE1 inhibitors is a significant area of research for potential therapeutic interventions.
Research into compounds structurally related to this compound has explored their potential as BACE1 inhibitors. A study focused on variously substituted N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides revealed their inhibitory activity against BACE1. nih.gov In this research, both enantiomeric forms of the synthesized compounds were evaluated, and it was observed that the stereochemistry at the hydroxyl group within the central hydroxyethylamino linker did not play a significant role in the BACE1 inhibitory activity. nih.gov The compounds exhibited IC₅₀ values in the low micromolar range, indicating a moderate potency for BACE1 inhibition. nih.gov
| Compound | Stereochemistry | IC₅₀ (µM) |
|---|---|---|
| Aryl-sulfonamide Derivative 1 | (R) | 2.5 |
| Aryl-sulfonamide Derivative 1 | (S) | 3.1 |
| Aryl-sulfonamide Derivative 2 | (R) | 5.2 |
| Aryl-sulfonamide Derivative 2 | (S) | 4.8 |
Investigation of Anticonvulsant Activity in In Vivo Models for Related Amino Hydroxy Propanamide Derivatives
Several studies have investigated the anticonvulsant potential of amino hydroxy propanamide derivatives in various in vivo models. A notable study by Ghidini et al. synthesized a series of 2-amino-3-hydroxypropanamide (B3021748) and 2-aminoacetamide derivatives and evaluated their anticonvulsant activity. nih.gov The primary screening model used was the maximal electroshock (MES) test in mice, a well-established method for identifying compounds that can prevent the spread of seizures. nih.govresearchgate.net
The research found that certain derivatives, particularly those incorporating a bicyclic group such as tetralinyl or indanyl linked to the aminoacetamide chain, were among the most potent anticonvulsants. nih.gov These compounds demonstrated efficacy against tonic seizures in the mouse MES test, as well as in bicuculline (B1666979) and picrotoxin-induced seizure models, at doses that did not produce neurotoxic effects. nih.gov The effective doses (ED₅₀) for these active compounds were found to be in the range of greater than 10 to less than 100 mg/kg following oral administration. nih.gov These findings suggest that this class of compounds represents a promising avenue for the development of orally available anticonvulsant drugs. nih.gov
| Compound | Modification | ED₅₀ (mg/kg, p.o.) |
|---|---|---|
| Compound 40 | Bicyclic (tetralinyl) group | > 10, < 100 |
| Compound 47 | Bicyclic (indanyl) group | > 10, < 100 |
| Compound 59 | Bicyclic (tetralinyl) group | > 10, < 100 |
Exploration of Interactions with Neuronal Voltage-Dependent Sodium Channels
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons, and many antiepileptic drugs exert their effects by modulating the function of these channels. nih.govfrontiersin.orgresearchgate.net The study by Ghidini et al. also explored the potential mechanism of action of their synthesized 2-amino-3-hydroxypropanamide and 2-aminoacetamide derivatives, specifically their interaction with neuronal voltage-dependent sodium channels. nih.gov
Research into Anti-proliferative Effects in Cellular Models
The anti-proliferative potential of compounds structurally related to this compound has been an area of scientific inquiry, with studies exploring their effects on various cancer cell lines. While direct research on the anti-proliferative effects of this compound derivatives is limited, studies on analogous structures provide insights into the potential of this chemical class.
For instance, research on N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid, has demonstrated significant anti-proliferative activity in HeLa, rhabdomyosarcoma, and breast cancer cell lines. researchgate.net This compound showed a considerably lower IC₅₀ value (in the micromolar range) compared to its parent compound, valproic acid (in the millimolar range), indicating enhanced potency. researchgate.net Another study on aminoquinoline derivatives reported potent anti-proliferative activities against the A375 human melanoma cell line, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov Furthermore, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives displayed excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with some derivatives being significantly more potent than the standard drug cisplatin. nih.gov
These examples from related classes of amino acid and amide derivatives highlight the potential for discovering novel anti-proliferative agents within this chemical space. The specific structural features of this compound and its derivatives may confer unique biological activities, warranting further investigation into their effects on cancer cell proliferation and the underlying molecular mechanisms.
| Compound Class | Cell Line | Reported Activity (IC₅₀) |
|---|---|---|
| N-(2-hydroxyphenyl)-2-propylpentanamide | HeLa, Rhabdomyosarcoma, Breast Cancer | µM range |
| Aminoquinoline derivatives | A375 Human Melanoma | 0.77 - 0.79 µM |
| 2-amino-1,4-naphthoquinone-benzamide derivatives | MDA-MB-231 Breast Cancer | Potent, some > Cisplatin |
Advanced Analytical Methodologies for Research on 2s 3 Amino N Ethyl 2 Hydroxypropanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like (2S)-3-Amino-N-ethyl-2-hydroxypropanamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy allows for the identification and characterization of the different proton environments. The expected spectrum for this compound would exhibit distinct signals corresponding to the protons of the ethyl group, the methine proton at the chiral center, the methylene (B1212753) protons adjacent to the amino group, and the protons of the amino and hydroxyl groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals provide critical information for structural confirmation.
¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbon, the chiral carbon bearing the hydroxyl group, the carbon of the amino-adjacent methylene group, and the two carbons of the ethyl group would be observed in characteristic regions of the spectrum, further confirming the molecular structure.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~175 |
| CH-OH | ~4.0-4.2 | ~70 |
| CH₂-NH₂ | ~2.8-3.0 | ~45 |
| NH-CH₂-CH₃ | ~3.2-3.4 | ~35 |
| NH-CH₂-CH₃ | ~1.1-1.2 | ~15 |
| NH₂ | Variable | - |
| OH | Variable | - |
| NH | Variable | - |
Note: Predicted values are estimates and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry Techniques (e.g., ESI-MS, HRMS, MALDI) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically generates a protonated molecule [M+H]⁺, allowing for the accurate determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule. For a related compound, (2S)-N-Ethyl-2-hydroxypropanamide, the molecular ion peak appears at a mass-to-charge ratio of 117, corresponding to its molecular weight. smolecule.com
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that can be used, particularly for analyzing samples in complex mixtures.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the fragmentation of the parent ion and analyzing the resulting fragment ions. This provides valuable structural information. Common fragmentation pathways for similar amide-containing molecules include the cleavage of the amide bond, loss of the ethyl group, and loss of the hydroxyl group. smolecule.com
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Observation | Information Gained |
|---|---|---|
| ESI-MS | [M+H]⁺ ion | Molecular Weight Confirmation |
| HRMS | Exact mass of [M+H]⁺ | Elemental Formula Determination |
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds. For a chiral molecule like this compound, chiral HPLC, employing a chiral stationary phase, would be the method of choice for separating its enantiomers and determining its enantiomeric purity. The choice of mobile phase and detector (e.g., UV, MS) would be optimized for the specific analysis.
Gas Chromatography (GC) can be used for the analysis of volatile compounds. For non-volatile compounds like amino acids and their derivatives, derivatization is often required to increase their volatility. The resulting derivatives can then be separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for enhanced identification.
Spectroscopic Characterization (e.g., IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
For the similar compound (2S)-N-Ethyl-2-hydroxypropanamide, the amide carbonyl (C=O) stretching vibration is typically observed in the range of 1630-1690 cm⁻¹. smolecule.com The hydroxyl (O-H) group would exhibit a broad absorption band in the region of 3100-3500 cm⁻¹, with its exact position and shape being dependent on hydrogen bonding. smolecule.com The N-H stretching vibrations of the primary amine and the secondary amide would also appear in the region of 3300-3500 cm⁻¹.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | 3100 - 3500 (broad) |
| N-H Stretch (Amine & Amide) | 3300 - 3500 |
| C=O Stretch (Amide) | 1630 - 1690 |
Future Research Directions and Potential Applications of 2s 3 Amino N Ethyl 2 Hydroxypropanamide in Chemical Biology
Design and Synthesis of Chemically Versatile Probes for Target Identification
The structure of (2S)-3-Amino-N-ethyl-2-hydroxypropanamide is well-suited for the design and synthesis of chemical probes to investigate biological systems and identify molecular targets. The primary amine and secondary hydroxyl group serve as convenient handles for the attachment of various reporter tags, such as fluorophores, biotin (B1667282), or photoaffinity labels.
Key Strategies for Probe Development:
Affinity-Based Probes: The core structure can be systematically modified to create analogs with affinity for specific protein targets. By attaching a reporter tag, these probes can be used in pull-down assays to isolate and identify binding partners from cell lysates. For instance, conjugating biotin to the amino group would enable the capture of target proteins on streptavidin-coated beads for subsequent analysis by mass spectrometry.
Photoaffinity Labeling: Incorporation of photoreactive groups, such as phenylazides or benzophenones, would allow for the creation of photoaffinity probes. nih.gov Upon photoactivation, these probes can form covalent bonds with their target proteins, enabling irreversible labeling and facilitating the identification of binding sites. nih.gov
Fluorescent Probes: The synthesis of fluorescently labeled derivatives, by reacting the amine with a fluorophore like fluorescein (B123965) isothiocyanate (FITC) or a rhodamine dye, would create probes for cellular imaging. These probes could be used to visualize the subcellular localization of the compound and its potential targets.
A proposed synthetic scheme for a fluorescent probe is outlined below:
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| This compound | Fluorescein isothiocyanate | Nucleophilic addition | (2S)-N-ethyl-3-((5-fluoresceinyl)amino)-2-hydroxypropanamide |
| This compound | Biotin-NHS ester | Acylation | Biotinylated this compound |
| This compound | 4-Azidobenzoic acid (activated) | Amide coupling | Photoaffinity probe of this compound |
Development of Bio-conjugates Utilizing the Amino and Hydroxyl Functionalities
The presence of both a primary amine and a secondary hydroxyl group offers orthogonal handles for bioconjugation, allowing for the attachment of this molecule to larger biomolecules such as proteins, peptides, or nucleic acids. biosyn.com This could be leveraged to modulate the properties of these biomolecules or to deliver them to specific cellular locations.
Potential Bioconjugation Applications:
Peptide and Protein Modification: The amino group can be readily coupled to the C-terminus of a peptide or to lysine (B10760008) side chains on a protein using standard amide bond formation chemistry. rsc.org The hydroxyl group could be functionalized through esterification or etherification, providing a second point of attachment. This could be used to introduce a small molecule modulator to a targeting protein.
Surface Immobilization: The compound could be tethered to solid supports or nanoparticles through its functional groups. This would be useful for creating affinity chromatography matrices for target purification or for developing targeted drug delivery systems.
Click Chemistry: The amino or hydroxyl group could be modified to introduce a bioorthogonal handle, such as an azide (B81097) or an alkyne. This would enable the use of "click chemistry" for highly efficient and specific conjugation to other molecules containing a complementary functional group, even in complex biological environments. nih.gov
Integration into Peptidomimetic Scaffolds for Enhanced Biological Efficacy
This compound can be considered a β-amino acid analog, a class of building blocks known to impart unique structural properties and proteolytic resistance to peptides. researchgate.net Incorporating this molecule into peptide sequences could lead to the development of novel peptidomimetics with improved therapeutic potential.
Advantages of Incorporation into Peptidomimetics:
Increased Proteolytic Stability: The non-natural backbone introduced by this compound can disrupt recognition by proteases, leading to a longer in vivo half-life compared to natural peptides. researchgate.net
Conformational Constraint: The stereochemistry at the C2 position can influence the local conformation of the peptide backbone, potentially inducing specific secondary structures like β-turns or helices. nih.gov This conformational restriction can lead to higher binding affinity and selectivity for the target receptor.
Structural Diversity: The ability to modify both the N-ethyl amide and the side chain originating from the amino group provides significant opportunities for creating diverse libraries of peptidomimetics for screening against various biological targets. researchgate.net
| Peptidomimetic Design Strategy | Rationale | Potential Outcome |
| Replacement of a natural amino acid | To increase stability against enzymatic degradation. researchgate.net | Enhanced pharmacokinetic properties. |
| Induction of a specific secondary structure | To mimic the bioactive conformation of a natural peptide ligand. nih.gov | Improved receptor binding and signaling. |
| Introduction of novel side-chain functionalities | To explore new interactions with the target protein. | Increased potency and selectivity. |
Exploration of Novel Therapeutic Applications based on Structure-Guided Design
Structure-guided drug design (SGDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design small molecules with high affinity and selectivity. greeley.orgthermofisher.com Should a biological target of this compound or its derivatives be identified, SGDD could be employed to optimize its therapeutic potential.
Steps in Structure-Guided Design:
Target-Ligand Complex Structure Determination: The first step would be to obtain a high-resolution 3D structure of the compound bound to its target protein, typically through X-ray crystallography or cryo-electron microscopy. thermofisher.com
Analysis of Binding Interactions: The structural data would reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the compound and the target. nih.gov
In Silico Modification and Docking: Computational tools would be used to design new derivatives with modifications aimed at enhancing these interactions or forming new ones. nih.gov These virtual compounds would then be docked into the protein's binding site to predict their binding affinity.
Synthesis and Biological Evaluation: Promising candidates identified through computational modeling would be synthesized and tested for their biological activity. This iterative process of design, synthesis, and testing can lead to the development of highly potent and selective drug candidates. mdpi.com
Process Optimization for Scalable and Enantioselective Synthesis
For any potential therapeutic application, the development of a scalable and cost-effective synthesis is crucial. Future research should focus on optimizing the enantioselective synthesis of this compound.
Potential Synthetic Strategies:
Chiral Pool Synthesis: Starting from readily available chiral precursors, such as L-serine or its derivatives, would be a straightforward approach to ensure the correct stereochemistry.
Asymmetric Catalysis: The development of a catalytic asymmetric synthesis would be highly desirable for large-scale production. This could involve asymmetric hydrogenation, amination, or hydroxylation reactions. nih.gov Recent advances in electrocatalytic radical cross-couplings offer promising avenues for the efficient and stereoselective synthesis of amino alcohols. nih.gov
Biocatalysis: The use of enzymes, such as engineered amine dehydrogenases, could provide a green and highly enantioselective route to this compound. frontiersin.org
| Synthetic Approach | Advantages | Challenges |
| Chiral Pool Synthesis | Readily available starting materials, established stereochemistry. | Potentially longer synthetic routes, limited diversity. |
| Asymmetric Catalysis | High efficiency, scalability, potential for novel analogs. nih.govnih.gov | Catalyst development and optimization can be time-consuming. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. frontiersin.org | Enzyme stability and substrate scope may need to be engineered. |
Mechanistic Elucidation of Biological Actions and Off-Target Interactions
A thorough understanding of the mechanism of action is paramount for the development of any new therapeutic agent. This includes not only identifying the primary biological target but also characterizing any potential off-target interactions that could lead to unwanted side effects.
Approaches for Mechanistic Studies:
Target Identification: As discussed in section 8.1, chemical proteomics approaches using affinity-based or photoaffinity probes can be employed to identify the direct binding partners of the compound in a cellular context. nih.gov
Computational Prediction of Off-Targets: In silico methods, such as docking the compound against a panel of known protein structures, can help to predict potential off-target interactions. nih.govfrontiersin.org
Phenotypic Screening and Systems Biology: High-throughput screening of the compound across various cell lines and biological assays can reveal its phenotypic effects. Integrating this data with 'omics' data (genomics, proteomics, metabolomics) can provide a comprehensive view of its impact on cellular networks and help to infer its mechanism of action.
By systematically exploring these research avenues, the full potential of this compound as a valuable tool and a starting point for drug discovery in chemical biology can be realized.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (2S)-3-Amino-N-ethyl-2-hydroxypropanamide?
- Methodological Answer : The synthesis typically involves starting with amino acid backbones (e.g., L-serine derivatives) to introduce the hydroxy and amino groups. For example, nucleophilic substitution reactions using ethylamine can introduce the N-ethyl group, while protecting groups (e.g., Boc or Fmoc) ensure regioselectivity . Reaction conditions (e.g., pH, temperature) must be optimized to avoid racemization, particularly at the chiral center. Post-synthesis, deprotection and purification via column chromatography or recrystallization are critical for yield optimization.
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the ethyl, hydroxy, and amino groups. For stereochemical validation, NOESY or COSY can resolve spatial arrangements .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated 178.23 g/mol for analogs) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3200-3600 cm⁻¹) .
Q. What handling and storage guidelines ensure the compound’s stability in laboratory settings?
- Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis. Use desiccants to minimize moisture absorption. Safety protocols include wearing nitrile gloves and fume hood use during synthesis, as amino-hydroxy compounds may exhibit sensitivity to light or reactive oxygen species .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, particularly for the (2S) configuration?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enforce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, (2S)-configured analogs have been resolved using cellulose-based chiral columns with hexane/isopropanol mobile phases .
Q. What strategies resolve contradictions between predicted and observed spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using software like Gaussian) with experimental data to identify conformational discrepancies .
- X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding networks. For instance, analogs like (S)-2-Hydroxypropanamide have been structurally validated via single-crystal diffraction .
- Iterative Synthesis : Adjust reaction conditions (e.g., solvent polarity) to minimize side products that may cause spectral overlap .
Q. How to design biological assays to evaluate its enzyme inhibition or receptor-binding potential?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition (IC₅₀). For example, phenylpropanamide derivatives have shown activity against trypsin-like proteases .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target receptors (e.g., GPCRs) immobilized on sensor chips .
- Molecular Docking : Pre-screen against protein databases (PDB) using software like AutoDock Vina, focusing on hydrogen-bond interactions with catalytic residues .
Q. What computational methods support predicting its pharmacokinetic (PK) properties or toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. For analogs, logP values <2 suggest favorable solubility .
- Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity. Experimental validation via Ames tests (bacterial reverse mutation assays) is recommended for high-priority candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
